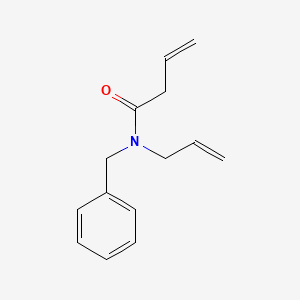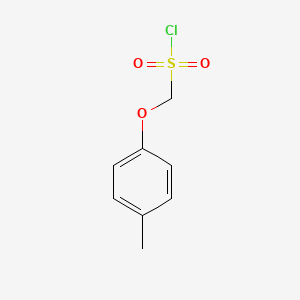
(4-Methylphenoxy)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylphenoxy)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-methylphenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenoxy)methanesulfonyl chloride typically involves the reaction of 4-methylphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
4-Methylphenol+Methanesulfonyl chloride→(4-Methylphenoxy)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylphenoxy)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Hydrolysis: The reaction is carried out in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Reduction: The major product is the corresponding sulfonamide.
Applications De Recherche Scientifique
(4-Methylphenoxy)methanesulfonyl chloride has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Methylphenoxy)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the 4-methylphenoxy group.
Tosyl chloride: A similar compound where the sulfonyl chloride group is attached to a toluene ring.
Trifluoromethanesulfonyl chloride: A similar compound with a trifluoromethyl group instead of a methyl group.
Uniqueness
(4-Methylphenoxy)methanesulfonyl chloride is unique due to the presence of the 4-methylphenoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and various scientific research applications.
Propriétés
Numéro CAS |
192192-50-0 |
|---|---|
Formule moléculaire |
C8H9ClO3S |
Poids moléculaire |
220.67 g/mol |
Nom IUPAC |
(4-methylphenoxy)methanesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S/c1-7-2-4-8(5-3-7)12-6-13(9,10)11/h2-5H,6H2,1H3 |
Clé InChI |
RINGGCOAADJZRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
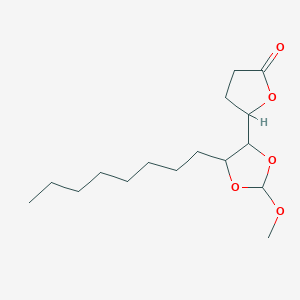
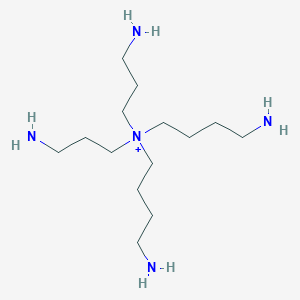


![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
![N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine](/img/structure/B12560891.png)
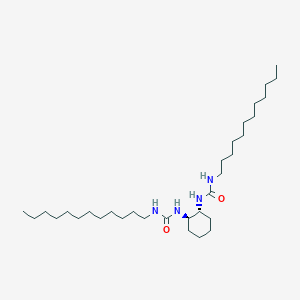
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
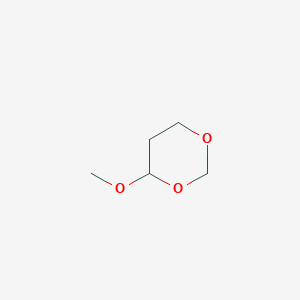

![2-[2-[2-(Methylamino)-5-nitrophenoxy]ethoxy]ethanol](/img/structure/B12560920.png)
